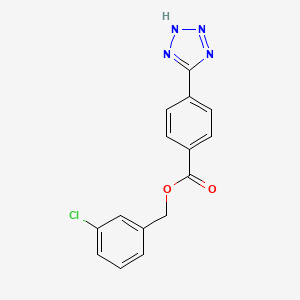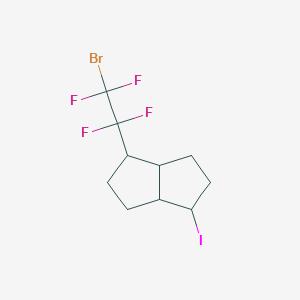
Pentalene, 1-(2-bromo-1,1,2,2-tetrafluoroethyl)octahydro-4-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentalene, 1-(2-bromo-1,1,2,2-tetrafluoroethyl)octahydro-4-iodo-: is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and a pentalene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pentalene, 1-(2-bromo-1,1,2,2-tetrafluoroethyl)octahydro-4-iodo- typically involves multi-step organic reactions. The starting materials often include pentalene derivatives and halogenated ethyl compounds. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to isolate the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: Pentalene, 1-(2-bromo-1,1,2,2-tetrafluoroethyl)octahydro-4-iodo- can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The compound can participate in addition reactions, particularly with unsaturated compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different halogen atoms, while oxidation reactions may produce oxygenated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, Pentalene, 1-(2-bromo-1,1,2,2-tetrafluoroethyl)octahydro-4-iodo- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine: While specific biological and medicinal applications of this compound are not well-documented, its structural features suggest potential use in drug discovery and development. The presence of multiple halogen atoms may enhance the compound’s bioactivity and stability.
Industry: In industry, this compound may be used in the development of advanced materials, including polymers and coatings. Its unique properties can contribute to the performance and durability of these materials.
Mécanisme D'action
The mechanism of action of Pentalene, 1-(2-bromo-1,1,2,2-tetrafluoroethyl)octahydro-4-iodo- involves interactions with molecular targets through its halogen atoms and pentalene core. These interactions can influence the compound’s reactivity and stability. The specific pathways involved depend on the context in which the compound is used, such as in chemical reactions or potential biological applications.
Comparaison Avec Des Composés Similaires
Pentalene Derivatives: Other pentalene derivatives with different substituents.
Halogenated Compounds: Compounds with similar halogenation patterns, such as 1-(2-bromo-1,1,2,2-tetrafluoroethyl) derivatives.
Uniqueness: Pentalene, 1-(2-bromo-1,1,2,2-tetrafluoroethyl)octahydro-4-iodo- is unique due to its combination of a pentalene core with multiple halogen atoms. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and materials science.
Propriétés
Numéro CAS |
147297-42-5 |
|---|---|
Formule moléculaire |
C10H12BrF4I |
Poids moléculaire |
415.00 g/mol |
Nom IUPAC |
1-(2-bromo-1,1,2,2-tetrafluoroethyl)-4-iodo-1,2,3,3a,4,5,6,6a-octahydropentalene |
InChI |
InChI=1S/C10H12BrF4I/c11-10(14,15)9(12,13)7-3-1-6-5(7)2-4-8(6)16/h5-8H,1-4H2 |
Clé InChI |
SQRQSKUFTIVOLR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2C1C(CC2)I)C(C(F)(F)Br)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


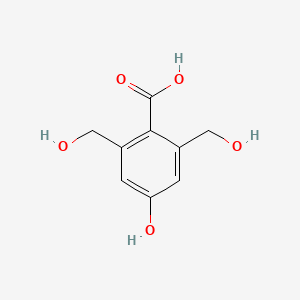
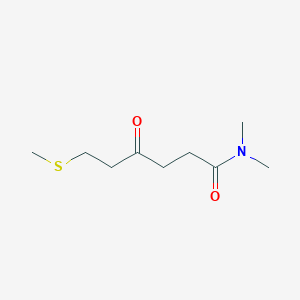
![Phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]-](/img/structure/B12542666.png)
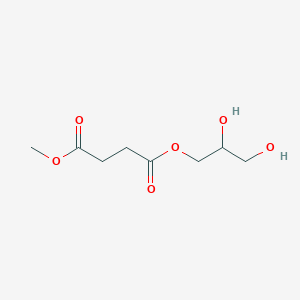
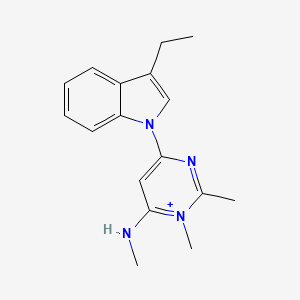
![5-[(Benzyloxy)methyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B12542675.png)
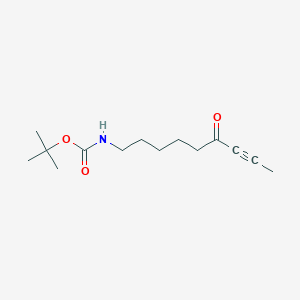
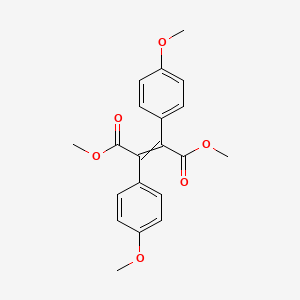
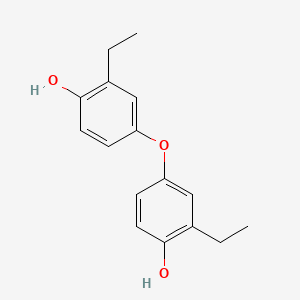

![3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethoxybenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12542710.png)
